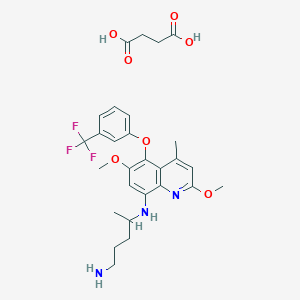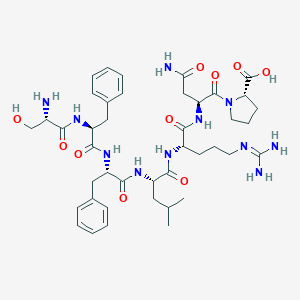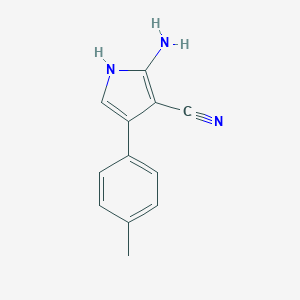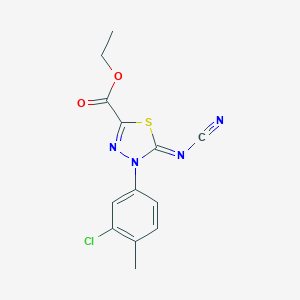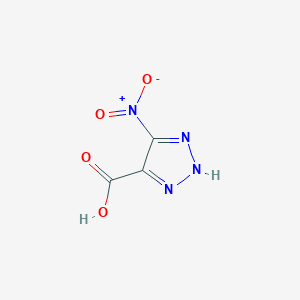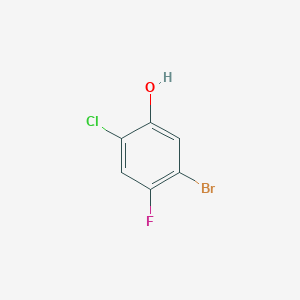![molecular formula C20H25Cl3N2O4S B115156 methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate CAS No. 152509-78-9](/img/structure/B115156.png)
methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate is a natural product found in Actinomadura with data available.
Applications De Recherche Scientifique
Synthesis and Characterization
Methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate and its derivatives are prominently featured in the synthesis and characterization of complex organic compounds. For instance, the transformation of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates highlights the compound's role in intricate synthesis processes involving multiple steps and reagents (Žugelj et al., 2009). Similarly, reactions involving the compound have led to the formation of novel triazafulvalene systems, indicating its potential in creating new chemical entities with distinct properties (Uršič et al., 2010).
Reactions and Derivatives
The compound's derivatives have been involved in reactions yielding various heterocyclic compounds. The formation of pyrrolo[3,4-c]pyrazol-6-ones and 3-phenylhydrazones from its reactions demonstrates its versatility in contributing to the synthesis of diverse chemical structures. Such reactions are not only crucial for expanding the chemical space but also for understanding reaction mechanisms and conditions (Hassan et al., 2014).
Chemical Transformations and Analysis
The compound and its derivatives are key in chemical transformations, leading to the synthesis of complex structures with potential biological activities. For instance, the formation of 1′-aryl-1-benzyl- and 1,1′-diaryl-4′-hydroxy-6,6-dimethyl-3′-(1-oxo-3-phenylprop-2-en-1-yl)-6,7-dihydrospiro[indole-3,2′-pyrrole]-2,4,5′(1H,1′H,5H)-triones showcases the compound's role in generating biologically relevant structures (Silaichev et al., 2012). Additionally, the synthesis of derivatives and the study of their biological activity, such as radical-binding and cytotoxic activity, provide insights into the potential therapeutic applications of these compounds (Zykova et al., 2018).
Propriétés
Numéro CAS |
152509-78-9 |
|---|---|
Nom du produit |
methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate |
Formule moléculaire |
C20H25Cl3N2O4S |
Poids moléculaire |
495.8 g/mol |
Nom IUPAC |
methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H25Cl3N2O4S/c1-9(6-11(3)19-24-12(8-30-19)20(28)29-4)5-10(2)13(26)7-14(27)17-15(21)16(22)18(23)25-17/h7,9-12,25,27H,5-6,8H2,1-4H3/b14-7- |
Clé InChI |
QZKSBMSTJXABHJ-AUWJEWJLSA-N |
SMILES isomérique |
CC(CC(C)C1=NC(CS1)C(=O)OC)CC(C)C(=O)/C=C(/C2=C(C(=C(N2)Cl)Cl)Cl)\O |
SMILES |
CC(CC(C)C1=NC(CS1)C(=O)OC)CC(C)C(=O)C=C(C2=C(C(=C(N2)Cl)Cl)Cl)O |
SMILES canonique |
CC(CC(C)C1=NC(CS1)C(=O)OC)CC(C)C(=O)C=C(C2=C(C(=C(N2)Cl)Cl)Cl)O |
Synonymes |
thiazohalostatin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



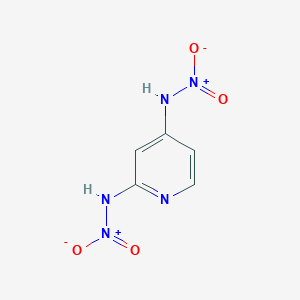
![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)
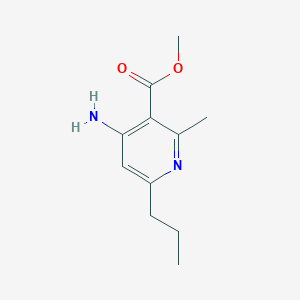
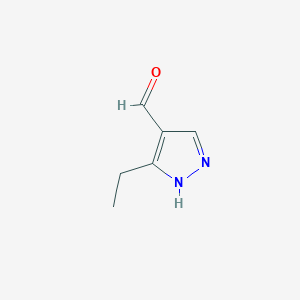
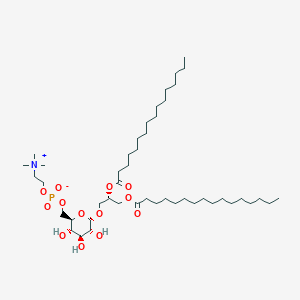
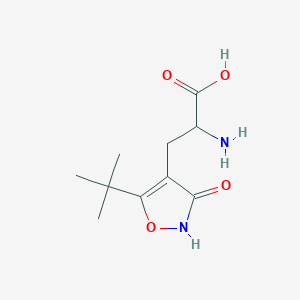
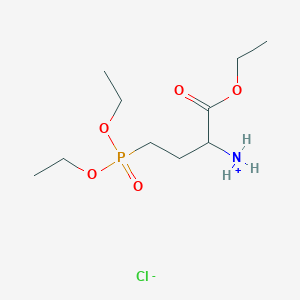
![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)
